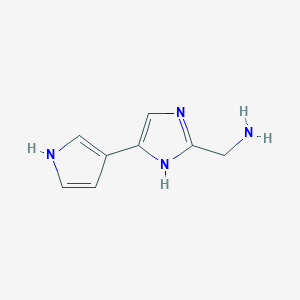

(5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine

説明

(5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine is a heterocyclic organic compound featuring a methanamine group attached to a 1H-imidazole ring substituted at the 5-position with a 1H-pyrrole moiety. This structure combines the aromaticity and electron-rich nature of both imidazole and pyrrole rings, which are critical for interactions in biological systems. The compound has been cataloged under reference code 10-F611803 by CymitQuimica, though it is currently listed as discontinued . Its synthesis typically involves reductive amination or coupling reactions, as evidenced by methodologies applied to analogous imidazole derivatives (e.g., procedures in and ).

特性

分子式 |

C8H10N4 |

|---|---|

分子量 |

162.19 g/mol |

IUPAC名 |

[5-(1H-pyrrol-3-yl)-1H-imidazol-2-yl]methanamine |

InChI |

InChI=1S/C8H10N4/c9-3-8-11-5-7(12-8)6-1-2-10-4-6/h1-2,4-5,10H,3,9H2,(H,11,12) |

InChIキー |

CHCCZZWQSIOUKA-UHFFFAOYSA-N |

正規SMILES |

C1=CNC=C1C2=CN=C(N2)CN |

製品の起源 |

United States |

準備方法

合成経路と反応条件

(5-(1H-ピロール-3-イル)-1H-イミダゾール-2-イル)メタンアミンの合成は、一般的にピロール環とイミダゾール環の形成、続いてそれらのカップリングを伴います。一般的な方法の1つは、適切な前駆体を制御された条件下で環化することです。 例えば、ピロール環はPaal-Knorr合成によって合成できますが、イミダゾール環はDebus-Radziszewskiイミダゾール合成によって形成できます .

工業的生産方法

この化合物の工業的生産には、高収率と高純度を保証するために、高圧オートクレーブと白金やラネーニッケルなどの触媒を使用することが含まれる場合があります 。反応条件は、ピロール環とイミダゾール環の両方の完全性を維持しながら、メタンアミン基に所望の置換を実現するように最適化されています。

化学反応の分析

科学研究への応用

(5-(1H-ピロール-3-イル)-1H-イミダゾール-2-イル)メタンアミンは、科学研究において多様な用途があります。

化学: より複雑な複素環式化合物の合成における構成要素として使用されています。

生物学: 抗菌性や抗がん性を持つ生物活性分子としての可能性が調査されています。

医学: 特に特定の酵素や受容体を標的とする薬物開発における潜在的な用途が検討されています。

科学的研究の応用

(5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

作用機序

(5-(1H-ピロール-3-イル)-1H-イミダゾール-2-イル)メタンアミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。この化合物は、これらの標的に結合し、それらの活性を変化させ、さまざまな生物学的効果をもたらします。 例えば、代謝経路に関与する特定の酵素を阻害したり、シグナル伝達経路における受容体活性を調節したりすることがあります .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The pharmacological and chemical profiles of imidazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Pharmacological and Functional Differences

- Electron-Rich vs. Electron-Deficient Substituents : The pyrrole substituent in the parent compound may favor interactions with aromatic residues in enzyme active sites (e.g., kinases or GPCRs). In contrast, electron-withdrawing groups like trifluoromethyl (in ) enhance metabolic stability and receptor-binding specificity.

- Salt Forms : Dihydrochloride and dihydrobromide salts (e.g., ) improve aqueous solubility, critical for in vivo applications. The free base form (e.g., ) is more suitable for lipid-rich environments.

- Biological Activity : Fluorophenyl-substituted analogs () are often explored in anticancer and antiviral research due to enhanced membrane permeability. Isopropyl derivatives () may exhibit prolonged half-lives due to reduced oxidative metabolism.

Key Research Findings

生物活性

(5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine, with the CAS number 1368917-70-7, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral properties, cytotoxic effects on cancer cell lines, and mechanisms of action based on diverse research findings.

The molecular formula of (5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine is , with a molecular weight of 162.19 g/mol. The structure includes a pyrrole ring and an imidazole moiety, which are significant in influencing its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1368917-70-7 |

| Molecular Formula | C8H10N4 |

| Molecular Weight | 162.19 g/mol |

Antiviral Activity

Research has indicated that derivatives of compounds similar to (5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine exhibit notable antiviral activity. For instance, a study highlighted the synthesis of various benzofuran-transition metal complexes that included derivatives of imidazole and pyrrole. These compounds were tested against HIV, demonstrating significant potency with EC50 values lower than standard antiviral drugs like Atevirdine .

Key Findings

- Compound Efficacy : The derivative (5-(1H-benzo[d]imidazol-2-yl)-1H-pyrrol-3-yl) showed an EC50 value of , indicating higher therapeutic potential than many existing treatments .

Cytotoxic Activity Against Cancer Cell Lines

The compound's potential as an anticancer agent has also been explored. Various studies have evaluated its cytotoxic effects against different cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and others.

Case Studies

- Cytotoxicity Profile : In one study, several derivatives were screened against MCF7 and NCI-H460 cells, showing IC50 values ranging from 3.79 µM to 42.30 µM, indicating moderate to high cytotoxicity .

- Mechanism of Action : The mechanism appears to involve apoptosis induction in cancer cells, with some derivatives causing significant cell death at low concentrations .

The biological activity of (5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine may be attributed to its ability to interact with specific cellular targets:

- Inhibition of Viral Replication : The imidazole ring is known to interfere with viral replication mechanisms, potentially by inhibiting reverse transcriptase in retroviruses .

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases, leading to programmed cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。